molecular formula C13H10N4O B4622125 N-(1H-indazol-5-yl)pyridine-3-carboxamide

N-(1H-indazol-5-yl)pyridine-3-carboxamide

Cat. No.: B4622125
M. Wt: 238.24 g/mol
InChI Key: QNPBGCMLNTWVNJ-UHFFFAOYSA-N
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Description

N-(1H-indazol-5-yl)pyridine-3-carboxamide is a chemical scaffold of significant interest in medicinal chemistry and drug discovery research. Its core structure, which links a pyridine carboxamide group to the 5-position of the 1H-indazole ring, is found in compounds investigated for modulating key biological pathways . Indazole-carboxamide derivatives have been reported in scientific literature as inhibitors for various protein targets, including protein kinases and receptor tyrosine kinases, which are critical in cellular signaling processes . Researchers utilize this compound and its analogs as a versatile template for developing novel therapeutic agents, with potential applications in studying oncology, neurological disorders, and cardiovascular diseases . The mechanism of action for indazole derivatives can vary significantly with structural modifications; some function by inhibiting enzymatic activity like Rho kinase, leading to effects such as vasorelaxation, while others may act on different kinase targets or receptor systems . This product is intended for research purposes in a controlled laboratory environment. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications, or for human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(1H-indazol-5-yl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4O/c18-13(9-2-1-5-14-7-9)16-11-3-4-12-10(6-11)8-15-17-12/h1-8H,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNPBGCMLNTWVNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=O)NC2=CC3=C(C=C2)NN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-indazol-5-yl)pyridine-3-carboxamide typically involves the formation of the indazole ring followed by the attachment of the pyridine-3-carboxamide moiety. One common method involves the cyclization of ortho-substituted hydrazines with aldehydes or ketones to form the indazole ring. The pyridine-3-carboxamide group can then be introduced through various coupling reactions, such as amidation or esterification.

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize transition metal catalysts and controlled reaction conditions to facilitate the formation of the desired product. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(1H-indazol-5-yl)pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced or hydrogenated products.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the indazole or pyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

N-(1H-indazol-5-yl)pyridine-3-carboxamide has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated as a potential therapeutic agent for various diseases, including cancer, due to its ability to interact with specific molecular targets.

    Industry: The compound is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(1H-indazol-5-yl)pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. This modulation can result in various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Structural and Functional Analogues

The table below highlights key structural analogs, their modifications, and reported biological activities:

Compound Name/Identifier Structural Features Biological Activity/Application Key Differences from Target Compound Reference
N-(1H-Indazol-5-yl)Pyridine-3-Carboxamide Pyridine-3-carboxamide + indazole (no substituents on pyridine) Inferred kinase inhibition (based on analogs) Baseline structure
A.3.32 (Patent Example) 2-(Difluoromethyl)-N-(1,1,3-trimethylindan-4-yl)pyridine-3-carboxamide Complex II inhibitor (agricultural use) Indan substituent; difluoromethyl group
N-[2-Methoxy-5-(Trifluoromethyl)Phenyl]Pyridine-3-Carboxamide Methoxy and trifluoromethyl groups on phenyl ring Anti-inflammatory, analgesic Phenyl vs. indazole substitution
Asciminib (EMA-Approved Drug) N-[4-(Chlorodifluoromethoxy)Phenyl]-5-(1H-Pyrazol-3-yl)Pyridine-3-Carboxamide·HCl BCR-ABL1 inhibitor (leukemia treatment) Pyrazole and chlorodifluoromethoxy groups
Rho Kinase Inhibitors N-(1H-Indazol-5-yl)Pyrrolidine-3-carboxamide derivatives (e.g., 4a, 4b in ) Rho kinase inhibition (antihypertensive) Pyrrolidine vs. pyridine core
ERK Inhibitor () (S)-N-(3-(6-Isopropoxypyridin-3-yl)-1H-Indazol-5-yl)-...pyrrolidine-3-carboxamide ERK inhibition (anticancer) Isopropoxy-pyridine and pyrrolidine groups

Key Structural Modifications and Their Impact

Pyridine Substitutions
  • A.3.32–A.3.39 (): These difluoromethyl pyridine-3-carboxamides feature bulky indan substituents, enhancing lipid solubility and target binding in agricultural fungicides. The difluoromethyl group increases metabolic stability compared to the unsubstituted pyridine in the target compound .
  • Asciminib (): The addition of a pyrazole ring and chlorodifluoromethoxy group improves selectivity for BCR-ABL1 kinase, a hallmark of its clinical success in leukemia therapy .
Indazole vs. Phenyl/Pyrazole Substitutions
  • N-[2-Methoxy-5-(Trifluoromethyl)Phenyl]Pyridine-3-Carboxamide (): Replacing indazole with a substituted phenyl ring shifts activity toward cyclooxygenase (COX) inhibition, underscoring the role of indazole in kinase targeting .
  • Rho Kinase Inhibitors (): Pyrrolidine-3-carboxamide derivatives retain the indazole moiety but replace pyridine with a pyrrolidine ring, altering conformational flexibility and kinase selectivity .
Hybrid Structures
  • ERK Inhibitor (): Incorporation of isopropoxy-pyridine and tetrazole groups enhances binding to ERK’s ATP pocket, demonstrating how hybridizing pyridine-carboxamide with other heterocycles broadens therapeutic applications .

Pharmacokinetic and Physicochemical Comparisons

Property This compound A.3.32 () Asciminib ()
Molecular Weight (g/mol) ~265 (estimated) 318.3 486.3 (salt form)
LogP (Lipophilicity) Moderate (predicted) High (due to indan group) Moderate (polar groups)
Metabolic Stability Moderate High (difluoromethyl) High (clinical candidate)
Bioactivity Kinase inhibition (inferred) Fungicidal Antileukemic

Biological Activity

N-(1H-indazol-5-yl)pyridine-3-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound belongs to a class of indazole derivatives, which are known for their diverse biological activities, including anti-inflammatory, anti-tumor, and antimicrobial properties. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound features a bicyclic indazole structure linked to a pyridine ring through a carboxamide functional group. This structural configuration is crucial for its interaction with biological targets.

1. Inhibition of MAPKAP Kinases

Research indicates that indazole derivatives can inhibit MAPKAP kinases, particularly MAPKAP-K2, which plays a significant role in cellular stress responses and inflammatory processes. Inhibition of these kinases can potentially lead to therapeutic applications in diseases characterized by excessive inflammation or cellular stress responses .

2. Anti-inflammatory Properties

Indazole derivatives have demonstrated anti-inflammatory effects by modulating cytokine production. For instance, compounds similar to this compound have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-1 . These findings suggest that this compound could be beneficial in treating inflammatory diseases.

3. Antimicrobial Activity

Several studies have reported the antimicrobial properties of indazole derivatives against various bacterial strains. For example, derivatives have shown significant activity against Staphylococcus epidermidis with minimum inhibitory concentrations (MICs) ranging from 33 μM to higher values depending on the specific derivative .

Data Table: Biological Activity Overview

Activity Reference IC50/MIC Values Notes
MAPKAP-K2 Inhibition Not specifiedModulates cellular stress response
Anti-inflammatory IC50 = 5.39 μM (for related compounds)Inhibits TNF-alpha and IL-1 production
Antimicrobial MIC = 33 μM (Staphylococcus)Effective against multiple bacterial strains

Case Study 1: MAPKAP Kinase Inhibition

A study focused on the synthesis and biological evaluation of various indazole derivatives reported that certain compounds exhibited significant inhibition of MAPKAP-K2 activity. The results indicated that these compounds could effectively reduce inflammatory responses in vitro, suggesting their potential use in treating inflammatory diseases .

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial properties of several indazole derivatives, revealing that specific compounds showed promising activity against common pathogens. The study highlighted the potential for developing new antibiotics based on the indazole scaffold due to their unique mechanisms of action against resistant bacterial strains .

Q & A

Q. What are the standard synthetic routes for N-(1H-indazol-5-yl)pyridine-3-carboxamide, and how are intermediates validated?

The synthesis typically involves multi-step reactions, starting with coupling pyridine-3-carboxylic acid derivatives with 1H-indazol-5-amine using agents like EDCI or HATU. Reaction progress is monitored via thin-layer chromatography (TLC), and intermediates are purified via column chromatography. Final product purity is confirmed using 1H^{1}\text{H} and 13C^{13}\text{C} NMR spectroscopy to verify structural integrity and absence of unreacted starting materials .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

High-resolution NMR (1H^{1}\text{H}, 13C^{13}\text{C}) is critical for confirming the amide bond formation and aromatic proton environments. For example, 1H^{1}\text{H} NMR peaks between δ 8.5–9.0 ppm often correspond to pyridine and indazole protons, while the amide proton appears as a broad singlet near δ 11–12 ppm. Mass spectrometry (HRMS) and IR spectroscopy further validate molecular weight and functional groups .

Q. What in vitro assays are recommended for initial evaluation of biological activity?

Begin with cytotoxicity assays (e.g., MTT) against cancer cell lines and antimicrobial susceptibility testing. Similar compounds have shown IC50_{50} values in the micromolar range against kinases and Wnt pathway targets, suggesting kinase inhibition assays and luciferase-based reporter systems for mechanistic studies .

Q. How can solubility challenges be addressed during formulation studies?

Amorphous solid dispersions using polymers like hypromellose acetate succinate improve solubility. Characterization via differential scanning calorimetry (DSC) and X-ray diffraction (XRD) confirms amorphous state stability, with glass transition temperatures (Tg) around 110°C indicating physical stability .

Advanced Research Questions

Q. What crystallographic methods resolve structural ambiguities in this compound derivatives?

Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement is standard for determining bond angles, torsion angles, and hydrogen-bonding networks. For example, SHELX programs are robust for small-molecule refinement, even with twinned data, and can resolve chiral centers in derivatives .

Q. How can structure-activity relationships (SAR) guide optimization of this compound?

Systematic substitution at the indazole and pyridine rings (e.g., introducing electron-withdrawing groups like trifluoromethyl) enhances target affinity. Computational docking (e.g., AutoDock Vina) predicts interactions with kinase active sites, while in vitro IC50_{50} validation identifies potent analogs. For instance, trifluoromethyl substitutions improve metabolic stability .

Q. What reaction conditions maximize yield in large-scale synthesis?

Optimize coupling reactions under inert atmospheres (N2_2/Ar) using DMF or DCM as solvents. Temperature control (0–25°C) minimizes side reactions. Catalytic additives like DMAP accelerate amide bond formation, with yields >70% achievable after recrystallization .

Q. How is analytical method validation performed for purity assessment?

Validate HPLC methods using a C18 column, UV detection at 254 nm, and gradient elution (water/acetonitrile + 0.1% TFA). System suitability tests (peak symmetry, resolution) ensure reproducibility. Quantify impurities via LC-MS, with acceptance criteria ≤0.5% for any single impurity .

Q. Which hyphenated techniques are suitable for metabolite identification?

LC-MS/MS with electrospray ionization (ESI) detects phase I/II metabolites in hepatic microsomal incubations. High-resolution mass spectrometers (Q-TOF) provide accurate mass data for structural elucidation, while NMR (e.g., 19F^{19}\text{F} NMR) tracks fluorinated derivatives .

Q. What strategies assess compound stability under physiological conditions?

Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis. For photostability, expose samples to UV light (ICH Q1B guidelines). Degradation products are identified via LC-MS and compared to stress-testing results (e.g., acid/base hydrolysis) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(1H-indazol-5-yl)pyridine-3-carboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.